Structural Differentiation: Unique 4-Methoxy-6-Nitro Disubstitution Pattern vs. Mono-Substituted and Unsubstituted Analogs
The target compound bears both a 4-methoxy and a 6-nitro group on the benzothiazole ring. In contrast, the most closely cataloged analog, N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (HUP30, CAS 312747-21-0, C₁₄H₁₅N₃O₃S, MW 305.35), lacks the 4-methoxy substituent entirely . This structural difference is non-trivial: in the broader benzothiazole amide class, the nature and position of ring substituents have been shown to govern both biological target engagement and physicochemical properties [1]. The 4-methoxy group introduces an additional hydrogen-bond acceptor, alters electron density on the benzothiazole system, and increases molecular weight by approximately 30 Da relative to HUP30, all of which can affect binding kinetics, metabolic stability, and off-target profiles .
| Evidence Dimension | Number and identity of benzothiazole ring substituents |
|---|---|
| Target Compound Data | 2 substituents: 4-OCH₃ + 6-NO₂ (C₁₅H₁₇N₃O₄S, MW 335.38) |
| Comparator Or Baseline | HUP30: 1 substituent: 6-NO₂ only (C₁₄H₁₅N₃O₃S, MW 305.35); Unsubstituted N-(benzothiazol-2-yl)cyclohexanecarboxamide: 0 substituents (C₁₄H₁₆N₂OS, MW 260.36) |
| Quantified Difference | +1 OCH₃ group (+30 Da MW); +1 H-bond acceptor; altered electronic distribution |
| Conditions | Structural comparison based on cataloged CAS registry entries and molecular formula data |
Why This Matters
For procurement decisions in SAR campaigns, the 4-methoxy group provides an additional vector for structure-activity exploration not available with HUP30 (CAS 312747-21-0) or unsubstituted analogs, enabling interrogation of binding pockets that accommodate polar substituents at the benzothiazole 4-position.
- [1] Nam NH, Dung PTP, Thuong PT, Hien TT. Synthesis and Biological Evaluation of a Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. (PMID: 20507269). View Source
